N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide

概要

説明

Molecular Structure Analysis

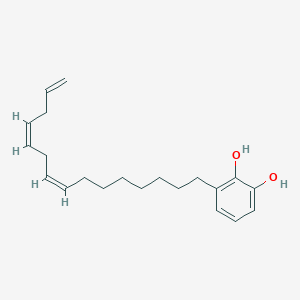

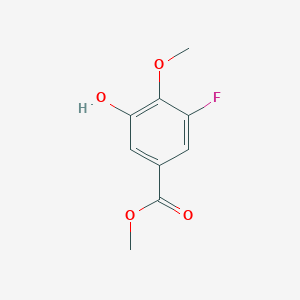

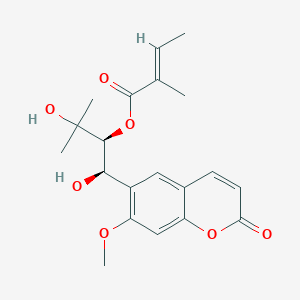

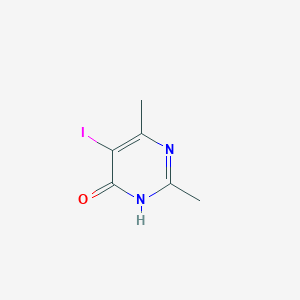

The molecular formula of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide is C8H12BNO5S . The compound has a molecular weight of 245.06 g/mol . The InChI string is1S/C8H12BNO5S/c11-6-5-10-16(14,15)8-3-1-7(2-4-8)9(12)13/h1-4,10-13H,5-6H2 , and the canonical SMILES string is B(C1=CC=C(C=C1)S(=O)(=O)NCCO)(O)O . Physical and Chemical Properties Analysis

This compound has a molecular weight of 245.07 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 245.0529238 g/mol . The topological polar surface area is 115 Ų , and it has a heavy atom count of 16 .科学的研究の応用

Biochemical Evaluation and Inhibitor Development

N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide and related compounds have been studied for their potential as biochemical inhibitors. For instance, derivatives of benzenesulfonamides have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase. These compounds have shown promise in blocking kynurenine 3-hydroxylase activity in various animal models, indicating their potential for detailed investigation into the pathophysiological role of the kynurenine pathway (Röver et al., 1997).

Endothelin Antagonists Development

Another significant area of research involving benzenesulfonamide derivatives is the development of endothelin antagonists. These compounds have shown promise in inhibiting the pressor effect caused by endothelin-1 in animal models, suggesting their potential utility in treating cardiovascular diseases (Murugesan et al., 1998).

Photodynamic Therapy and Cancer Treatment

Recent research has explored the use of this compound derivatives in photodynamic therapy, particularly for cancer treatment. New compounds with modified benzenesulfonamide groups have been synthesized and shown to have high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of this compound derivatives. These studies have provided valuable insights into the properties of these compounds, including their potential for self-association in solutions and their structural characteristics (Nikonov et al., 2019).

Antitumor Activities and Drug Development

Benzenesulfonamide derivatives, including those related to this compound, have been studied for their antitumor activities. These studies have led to the identification of compounds with promising antitumor properties, potentially leading to the development of new cancer therapies (Gul et al., 2016).

Hydrolysis Mechanism and Environmental Impact

Studies have also examined the hydrolysis mechanisms of related compounds, which is crucial for understanding their stability and environmental impact. For example, research on triasulfuron, a sulfonylurea herbicide, has provided insights into its degradation pathways and product distribution, which are vital for assessing its environmental safety (Braschi et al., 1997).

Electrochemical Destruction in Water Treatment

Finally, research involving boron-doped diamond electrodes has investigated the electrochemical destruction of N-nitrosodimethylamine in water treatment processes. This research highlights the potential applications of boron-doped electrodes in removing harmful compounds from water, contributing to environmental safety (Chaplin et al., 2010).

Safety and Hazards

N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide is classified as Acute Tox. 4 Oral . It is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Mode of Action

In these reactions, boronic acids serve as a source of a phenyl group . The reaction involves the transfer of the phenyl group from boron to palladium, a process known as transmetalation .

Biochemical Pathways

The compound may participate in numerous cross-coupling reactions, serving as a source of a phenyl group . One example is the Suzuki-Miyaura coupling reaction, where phenylboronic acid and vinyl halides are coupled to produce phenyl alkenes . This suggests that the compound could potentially affect biochemical pathways involving these reactions.

Pharmacokinetics

Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, the compound’s ADME properties and their impact on bioavailability would likely be influenced by these factors.

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide . The rate of the reaction involving this compound is considerably accelerated at physiological pH . Therefore, changes in the pH of the environment could potentially affect the compound’s action.

生化学分析

Biochemical Properties

N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with serine proteases, where the boronic acid group forms a reversible covalent bond with the serine residue in the active site of the enzyme. This interaction inhibits the enzyme’s activity, making this compound a potent inhibitor of serine proteases . Additionally, the sulfonamide group can interact with other proteins, potentially altering their function and stability.

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by inhibiting specific enzymes involved in these pathways. For example, the inhibition of serine proteases can lead to altered signal transduction, affecting processes such as cell proliferation, apoptosis, and differentiation . Furthermore, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The boronic acid group forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition . This interaction is crucial for its inhibitory activity. Additionally, the sulfonamide group can form hydrogen bonds and other non-covalent interactions with proteins, further modulating their activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over prolonged periods due to potential degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and altered cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and altered metabolic processes have been observed. It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as serine proteases, altering their activity and affecting metabolic flux . The compound can also influence metabolite levels by modulating enzyme activity, leading to changes in the concentrations of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its interactions with these proteins, affecting its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity. The compound can be directed to particular organelles through targeting signals and post-translational modifications . This localization is crucial for its function, as it allows the compound to interact with target enzymes and proteins within the appropriate cellular context.

特性

IUPAC Name |

[4-(2-hydroxyethylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO5S/c11-6-5-10-16(14,15)8-3-1-7(2-4-8)9(12)13/h1-4,10-13H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYVRTONAFVNJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NCCO)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657144 | |

| Record name | {4-[(2-Hydroxyethyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-77-3 | |

| Record name | {4-[(2-Hydroxyethyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3029908.png)

![6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one](/img/structure/B3029913.png)